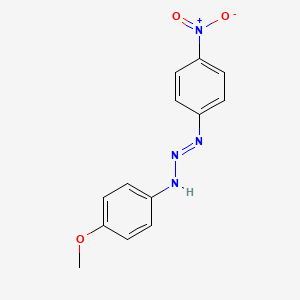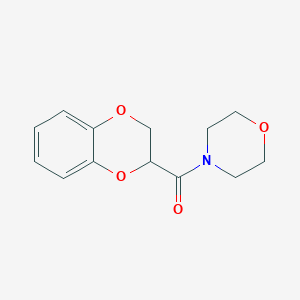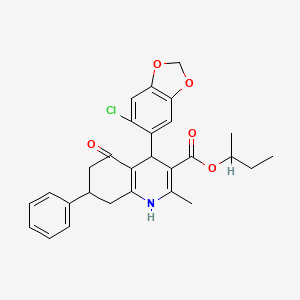
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene, also known as MNT, is a chemical compound with the molecular formula C13H10N4O3. It is a yellow crystalline solid that has been used in scientific research for its potential applications in cancer therapy. In
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to mitochondrial dysfunction and subsequent apoptosis. This compound has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of ROS in cancer cells, which leads to oxidative stress and subsequent apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. In addition, this compound has been found to induce cell cycle arrest in cancer cells, which can prevent their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene in lab experiments is its selectivity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for further research on 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for cancer therapy. Finally, the in vivo efficacy of this compound should be investigated further to determine its potential as a cancer therapy.
Synthesemethoden
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyaniline and 4-nitrobenzaldehyde in the presence of sodium hydroxide to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. Finally, the amine is treated with triethylorthoformate and acetic anhydride to form the target compound, this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-triazene has been studied for its potential anticancer properties. It has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to potentiate the cytotoxic effects of other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(4-nitrophenyl)diazenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-13-8-4-11(5-9-13)15-16-14-10-2-6-12(7-3-10)17(18)19/h2-9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFQWCZXRVBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5032896.png)
![4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B5032904.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5032910.png)


![butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
![2,2'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]diethanol](/img/structure/B5032930.png)
![(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5032931.png)

![1-methyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5032950.png)
![1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5032955.png)

